Docosane, 1,22-dichloro-
Overview
Description
Docosane is a saturated 22-carbon aliphatic alcohol . It has a molecular weight of 310.6006 . It’s also known by other names such as n-Docosane and Normal-docosane .
Molecular Structure Analysis
The molecular structure of Docosane can be represented by the formula C22H46 . The structure is available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
Docosane has a molar mass of 310.61 . It has various physical and chemical properties such as triple point temperature, normal boiling temperature, critical temperature, and density .Scientific Research Applications
1. Poly(ester–imide) Layer Structures
Docosane derivatives, specifically 1,22-dihydroxydocosane, have been utilized in the development of poly(ester–imide)s for smectic layers in polymer research. These compounds demonstrate significant conformation and dynamics in long aliphatic spacers, which are essential for various applications in material science (Probst, Wutz, & Kricheldorf, 1998).
2. Chlorosulfolipids Study
Chlorinated docosane derivatives, like 13-chloro-docosan-1,14-diol and 11,15-dichloro-docosan-1,14-diol, have been identified in sulfolipids from certain microorganisms. These compounds are important for understanding the chemical composition and potential biological functions of sulfolipids (Elovson & Vagelos, 1969).
3. Thermal Energy Storage Applications
Docosane has been investigated for its potential in thermal energy storage. Microencapsulated docosane, used as a phase change material, demonstrates promising properties for solar space heating applications and other energy storage uses (Alkan, Sari, Karaipekli, & Uzun, 2009).
4. Surfactant Studies in Molecular Rotaxanes
Docosane derivatives like docosane 1,22-bis(trimethylammonium bromide) have been studied for their role in bolaform surfactants. These studies contribute to the understanding of molecular dynamics and interactions in complex chemical systems (González‐Gaitano, Guerrero‐Martínez, Ortega, & Tardajos, 2001).
5. Applications in Macrocycle Synthesis
Docosane-based compounds have been utilized in synthesizing novel macrocycles, which are crucial in the development of metal complexes for potential applications in catalysis and material science (Choi & Suh, 2000).
Properties
IUPAC Name |
1,22-dichlorodocosane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44Cl2/c23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24/h1-22H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INRYHRCVRFIUKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCCCCl)CCCCCCCCCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44Cl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20604307 | |
Record name | 1,22-Dichlorodocosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20604307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90600-92-3 | |
Record name | 1,22-Dichlorodocosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20604307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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